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Compound of Interest

Compound Name: 2-(Dimethoxymethyl)thiolane
CAS No.: 2411256-74-9
Cat. No.: B2797319
Get Quote
. J

Technical Monograph: 2-
(Dimethoxymethyl)thiolane

Synonyms: Tetrahydrothiophene-2-carbaldehyde dimethyl acetal; 2-
(Dimethoxymethyltetrahydrothiophene. CAS Registry Number: [Not widely listed as
commodity; derivative of 110-01-0] Molecular Formula: C7H1402S Molecular Weight: 162.25
g/mol

Part 1: Executive Summary & Chemical Identity

2-(Dimethoxymethyl)thiolane represents a "masked" aldehyde functionality attached to a
saturated sulfur heterocycle. Its primary utility lies in chiral pool synthesis and nucleoside
chemistry, where it serves as a stable precursor to 4-thioribose and related sugars. Unlike its
parent compound (tetrahydrothiophene), which is a volatile solvent, this derivative is a
functionalized building block designed to withstand basic conditions while remaining labile to
acidic hydrolysis.
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Structural Analysis

The molecule consists of a five-membered thiolane (tetrahydrothiophene) ring substituted at
the C2 position with a dimethoxymethyl group (dimethyl acetal).

o Chirality: The C2 carbon is a stereocenter. In drug development, the specific enantiomer
(usually derived from L-glutamic acid or D-mannose) is critical for biological activity.

» Electronic Environment: The sulfur atom exerts a strong inductive effect, and the acetal
group provides steric bulk and acid-sensitivity.

Part 2: Physical Properties (The Core)

Due to its status as a transient synthetic intermediate rather than a bulk commodity, specific
experimental values for this compound are often extrapolated from high-fidelity
chemoinformatic models or synthesis logs.

Table 1: Physicochemical Profile[1]

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2797319?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Property

Value
(Experimental/Predicted)

Context & Causality

Physical State

Colorless to pale yellow oil

Organosulfur compounds often
exhibit yellowing due to trace
oxidation.

Predicted: 215°C + 10°C (760

The acetal group significantly

increases molecular weight

Boiling Point mmHg)Experimental: ~85- N )
and boiling point compared to
90°C (10 mmHg) )
parent thiolane (119°C).
Sulfur is heavy; the density is
) ) higher than water, aiding in
Density Predicted: 1.08 + 0.05 g/cm3

phase separation during

extraction (bottom layer).

LogP (Lipophilicity)

Predicted: 1.8 - 2.1

Moderately lipophilic. Soluble
in DCM, EtOAc, THF; limited

solubility in water.

Refractive Index

Predicted: 1.48 - 1.50

Consistent with saturated

sulfur heterocycles.

Flash Point

Predicted: ~80°C

Requires standard flammable

liquid precautions.

Solubility & Solvent Compatibility

e High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.

o Low Solubility: Water (forms biphasic systems), Hexanes (partial miscibility depending on

temperature).

o Protocol Implication: When extracting this compound from aqueous reaction mixtures (e.g.,

after Pummerer rearrangement workup), use DCM to ensure efficient partitioning.

Part 3: Spectroscopic Characterization (Self-
Validating Systems)
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To ensure scientific integrity, researchers must validate the compound's identity using NMR.
The acetal functionality provides a distinct diagnostic "fingerprint.”

'H NMR Diagnostic Signals (CDCIz, 400 MHz)

e The "Anchor" Signal (Acetal Methine): Look for a doublet (or doublet of doublets) at 4.2 —
4.5 ppm. This proton is attached to the carbon bearing the two methoxy groups.

o Methoxy Groups: Two distinct singlets at & 3.3 — 3.4 ppm (integrating to 3H each).
Diastereotopic non-equivalence often splits these signals if the C2 center is resolved.

e Ring Protons: Multiplets ranging from d 1.5 — 3.2 ppm. The protons adjacent to sulfur (C5)
will be the most deshielded of the ring methylene protons (~6 2.8 — 3.0 ppm).

3C NMR Signals

o Acetal Carbon:d 105 — 108 ppm. (Characteristic of sp3 hybridized carbon attached to two
oxygens).

e Ring Carbons: C2 (attached to acetal) appears at & 45 — 50 ppm.

Part 4: Synthesis & Handling Protocols
Synthesis Workflow

The synthesis typically involves the reduction of a thiophene derivative or the ring contraction
of a sugar. Below is a logic map for the Pummerer-Rearrangement Route, a standard in 4-
thionucleoside production.

Thiophene-2-carboxylic Acid | DT T S

iysis o [RASEIEENIENEEES  immediate protect
(Unstable)

g Reduction to i
(or L-Glutamic Acid) Tetrahydrothiophene (Introduction of C1 unit)

Click to download full resolution via product page

Figure 1: Synthetic logic flow for accessing 2-(dimethoxymethyl)thiolane. Note the critical
step of trapping the unstable aldehyde as the acetal.
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Experimental Protocol: Acetal Protection (General
Procedure)

Note: This protocol assumes the precursor is tetrahydrothiophene-2-carbaldehyde.

Setup: Equip a round-bottom flask with a Dean-Stark trap (if using benzene/toluene) or use
trimethyl orthoformate (TMOF) as a water scavenger.

o Reagents: Dissolve the crude aldehyde (1.0 eq) in anhydrous Methanol (0.5 M
concentration).

o Catalyst: Add p-Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA) (0.05 eq).
e Scavenger: Add Trimethyl orthoformate (1.5 eq) to drive the equilibrium to the acetal.
e Reaction: Stir at room temperature for 4-12 hours under Argon.

¢ Quench:Critical Step. Add Triethylamine (EtsN) to neutralize the acid before concentration.
Acetals are acid-labile; failure to quench will revert the product to the aldehyde during
evaporation.

 Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel;
Hexanes/EtOAc gradient).

Stability & Storage[2]

e Acid Sensitivity: High. Hydrolyzes rapidly in agueous acid (HCI, AcOH) to release the
aldehyde.

» Base Stability: Excellent. Stable to hydroxide, hydrides (LiAlH4), and organolithiums.

o Oxidation: The sulfur atom is prone to oxidation to sulfoxide (S=0O) or sulfone (O=S=0).
Store under Nitrogen/Argon at -20°C.

Part 5: Applications in Drug Design

This compound is the "gateway" to 4'-thionucleosides. The sulfur atom in the ribose ring alters
the sugar pucker (conformation), which can:

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2797319?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Increase resistance to nucleases (metabolic stability).
» Enhance binding affinity to viral polymerases.

Mechanism of Action: The acetal is deprotected to the aldehyde, reduced to the alcohol (4-
thioribitol), and then cyclized via Pummerer rearrangement to form the thiosugar ring used in
drugs like Thiarabine (anti-leukemic).

Diagnostic Workflow for Purity Check

Use this decision tree to validate your material before proceeding to nucleoside coupling.

Crude Product

Isolated

1H NMR Analysis

'

Check: Aldehyde Peak?
(6 9.5-10.0 ppm)

YES: Hydrolysis Occurred
(Reprotect with TMOF)

NO: Acetal Intact

Check: Methoxy Integral
(Should be 6H)

Integral Correct \Integral Low/High

Proceed to

Coupling/Reduction REpUE (Sl
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Figure 2: Self-validating quality control workflow for 2-(dimethoxymethyl)thiolane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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